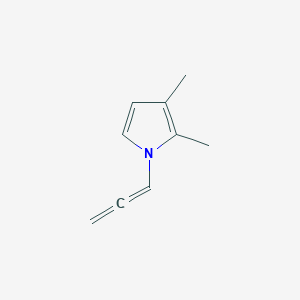
2,3-Dimethyl-1-propa-1,2-dienylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1-propa-1,2-dienylpyrrole is a synthetic compound that belongs to the pyrrole family. It is commonly used in scientific research as a tool for investigating the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-1-propa-1,2-dienylpyrrole is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2,3-Dimethyl-1-propa-1,2-dienylpyrrole has been shown to have a range of biochemical and physiological effects in various experimental systems. It has been reported to have antioxidant, anti-inflammatory, and anticancer properties. It has also been shown to modulate the activity of various enzymes and receptors, including cyclooxygenase-2 and the nicotinic acetylcholine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,3-Dimethyl-1-propa-1,2-dienylpyrrole in lab experiments is its relatively low cost and ease of synthesis. Additionally, its structural similarity to other pyrrole-based compounds makes it a useful tool for investigating the mechanism of action of these compounds. However, one limitation of using 2,3-Dimethyl-1-propa-1,2-dienylpyrrole is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are several future directions for research on 2,3-Dimethyl-1-propa-1,2-dienylpyrrole. One area of interest is the development of more efficient synthesis methods for producing specific regioisomers of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dimethyl-1-propa-1,2-dienylpyrrole and its potential interactions with other cellular targets.
Méthodes De Synthèse
2,3-Dimethyl-1-propa-1,2-dienylpyrrole can be synthesized by the reaction of 2,3-dimethylbutadiene and pyrrole in the presence of a Lewis acid catalyst. The reaction yields a mixture of regioisomers, which can be separated by column chromatography.
Applications De Recherche Scientifique
2,3-Dimethyl-1-propa-1,2-dienylpyrrole is commonly used in scientific research as a tool for investigating the biochemical and physiological effects of various compounds. It is often used as a model compound for studying the mechanism of action of other pyrrole-based compounds.
Propriétés
Numéro CAS |
152482-34-3 |
|---|---|
Nom du produit |
2,3-Dimethyl-1-propa-1,2-dienylpyrrole |
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
InChI |
InChI=1S/C9H11N/c1-4-6-10-7-5-8(2)9(10)3/h5-7H,1H2,2-3H3 |
Clé InChI |
JLFHPPGYANAECW-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C=C1)C=C=C)C |
SMILES canonique |
CC1=C(N(C=C1)C=C=C)C |
Synonymes |
1H-Pyrrole,2,3-dimethyl-1-(1,2-propadienyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



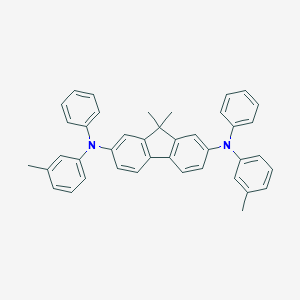
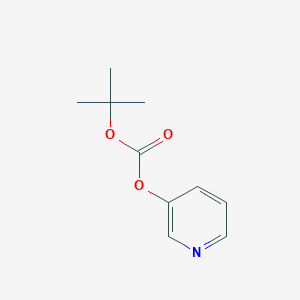
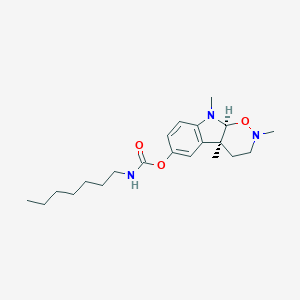
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
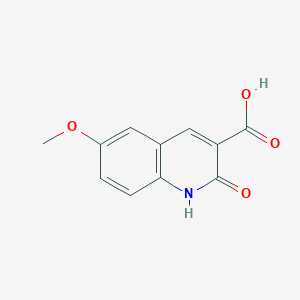
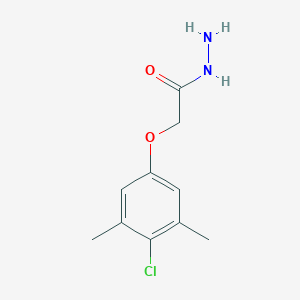
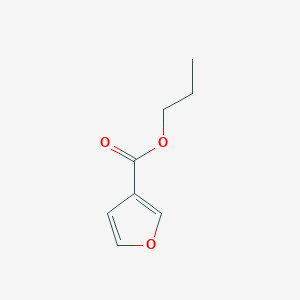
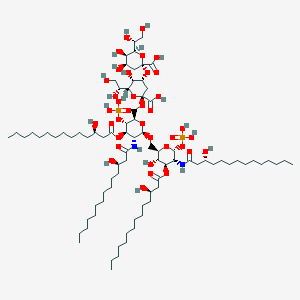
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)



![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)